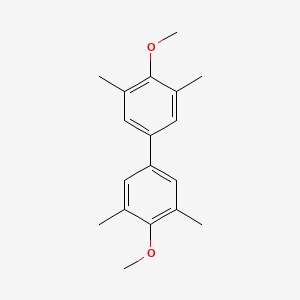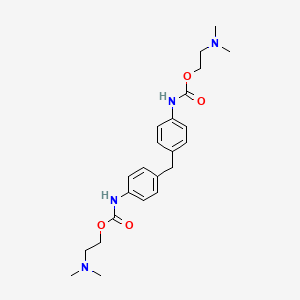
3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- is an organic compound with the molecular formula C16H18O2 This compound is characterized by its biphenyl structure, where two benzene rings are connected by a single bond, and it features methoxy and methyl groups at specific positions on the rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have appropriate substituents.
Methoxylation: Introduction of methoxy groups (-OCH3) at the 4,4’ positions can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Hydroxy-substituted biphenyls.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include oxidative stress response and modulation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl,4,4’-dimethoxy-: Similar structure but lacks the methyl groups at the 3,3’,5,5’ positions.
1,1’-Biphenyl,3,3’-dimethoxy-: Similar structure but with methoxy groups at different positions.
1,1’-Biphenyl,3,3’,5,5’-tetramethyl-: Similar structure but lacks the methoxy groups.
Uniqueness
1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- is unique due to the specific arrangement of methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
47075-39-8 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-methoxy-5-(4-methoxy-3,5-dimethylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-11-7-15(8-12(2)17(11)19-5)16-9-13(3)18(20-6)14(4)10-16/h7-10H,1-6H3 |
Clave InChI |
LZRFEVSDBKMZJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)C2=CC(=C(C(=C2)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)


![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)


![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)



![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)



